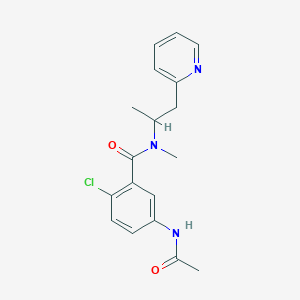
N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide, also known as DF-4, is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. DF-4 has shown promising results in various studies, making it a popular choice for researchers.
作用機序
N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide exerts its effects by binding to sigma-1 receptors, which leads to the activation of various signaling pathways. This activation can result in a variety of physiological effects, such as the modulation of calcium signaling, the regulation of ion channels, and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. Some of these effects include the modulation of neuronal excitability, the regulation of synaptic plasticity, and the modulation of neurotransmitter release. N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of various neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide in lab experiments is its selectivity for sigma-1 receptors. This selectivity allows researchers to study the specific effects of sigma-1 receptor activation without the interference of other signaling pathways. However, one limitation of using N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is its relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are many potential future directions for research on N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide. One area of research could focus on the development of new analogs of N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide with improved pharmacological properties. Another area of research could focus on the potential therapeutic applications of N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide, particularly in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide and its mechanisms of action.
合成法
N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of N,N-diethyl-3-piperidinone with 4-fluorobenzoyl chloride in the presence of a base such as sodium carbonate. The resulting product is then purified using column chromatography to obtain pure N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide.
科学的研究の応用
N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is its use as a selective sigma-1 receptor agonist. Sigma-1 receptors are a type of protein that is found in various parts of the body, including the brain. They are involved in various physiological processes, such as pain perception, memory, and mood regulation.
特性
IUPAC Name |
N,N-diethyl-1-(4-fluorobenzoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-3-19(4-2)17(22)14-6-5-11-20(12-14)16(21)13-7-9-15(18)10-8-13/h7-10,14H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWIWHLKJGFVMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-chlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5491616.png)
![4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine](/img/structure/B5491632.png)
![N'-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5491646.png)

![ethyl 2-amino-5-[(benzylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5491665.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5491666.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5491672.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]-N-methylurea](/img/structure/B5491674.png)
![7-(isoxazol-3-ylcarbonyl)-2-methyl-N-(tetrahydrofuran-3-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5491678.png)
![2-cyano-2-(7,12-dioxaspiro[5.6]dodec-3-ylidene)acetamide](/img/structure/B5491692.png)
![4-benzyl-3-ethyl-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5491698.png)
![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5491705.png)
![1-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}oxy)-1H-1,2,3-benzotriazole](/img/structure/B5491707.png)